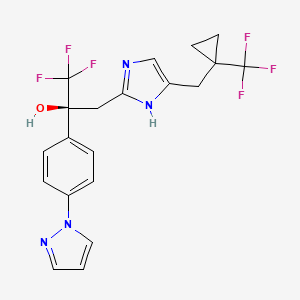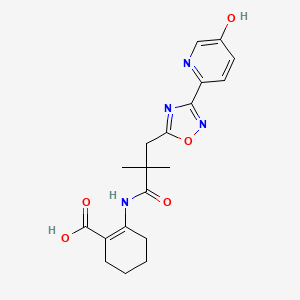
ML380
Übersicht
Beschreibung
ML380 is a highly potent and the first central nervous system penetrant positive allosteric modulator of the muscarinic acetylcholine receptor subtype 5. This compound has shown significant potential in enhancing the potency of acetylcholine and other agonists, making it a valuable tool in neuroscience research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ML380 involves a series of chemical reactions starting from readily available starting materials. The key steps include the formation of the indazole core, sulfonylation, and subsequent coupling with piperidine derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce this compound at an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: ML380 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: this compound can participate in substitution reactions, particularly at the indazole and piperidine moieties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound, which can be further analyzed for their biological activity .
Wissenschaftliche Forschungsanwendungen
ML380 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the structure-activity relationships of muscarinic acetylcholine receptor modulators.
Biology: Helps in understanding the role of muscarinic acetylcholine receptor subtype 5 in various biological processes.
Medicine: Potential therapeutic applications in treating central nervous system disorders due to its ability to modulate acetylcholine receptor activity.
Industry: Used in the development of new drugs targeting the muscarinic acetylcholine receptor subtype 5
Wirkmechanismus
ML380 exerts its effects by binding to an allosteric site on the muscarinic acetylcholine receptor subtype 5. This binding enhances the receptor’s response to acetylcholine and other agonists, leading to increased signal transduction. The molecular targets include the receptor’s orthosteric and allosteric sites, and the pathways involved are primarily related to G protein-coupled receptor signaling .
Vergleich Mit ähnlichen Verbindungen
ML375: A negative allosteric modulator of the muscarinic acetylcholine receptor subtype 5.
BQZ12: A prototypical positive allosteric modulator of the muscarinic acetylcholine receptor subtype 1.
Comparison: ML380 is unique in its high potency and ability to penetrate the central nervous system, making it more effective in modulating the muscarinic acetylcholine receptor subtype 5 compared to other similar compounds. Its selectivity and efficacy in enhancing acetylcholine response distinguish it from other modulators .
Eigenschaften
CAS-Nummer |
1627138-52-6 |
|---|---|
Molekularformel |
C23H25F3N4O3S |
Molekulargewicht |
494.53 |
IUPAC-Name |
1-((1H-indazol-5-yl)sulfonyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H25F3N4O3S/c1-2-29(15-17-5-3-4-6-20(17)23(24,25)26)22(31)16-9-11-30(12-10-16)34(32,33)19-7-8-21-18(13-19)14-27-28-21/h3-8,13-14,16H,2,9-12,15H2,1H3,(H,27,28) |
InChI-Schlüssel |
FJPQEOQGIZSLES-UHFFFAOYSA-N |
SMILES |
CCN(C(=O)C1CCN(CC1)S(=O)(=O)c1ccc2c(c1)cn[nH]2)Cc1ccccc1C(F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ML380; ML 380; ML-380. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide](/img/structure/B609078.png)
![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B609081.png)
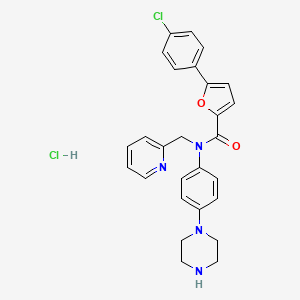
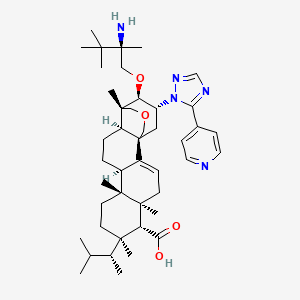

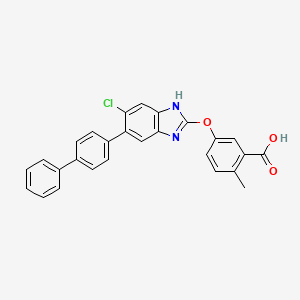

![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)
